Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-
Description
The compound "Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-" is a substituted benzamide characterized by a chloro group at position 2, a nitro group at position 5, and a naphthalenyloxy-substituted phenyl ring attached via an amide linkage. These substituents likely influence its reactivity, solubility, and biological activity compared to analogous compounds .
Properties
CAS No. |
647852-96-8 |
|---|---|
Molecular Formula |
C23H15ClN2O4 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-chloro-N-(4-naphthalen-2-yloxyphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C23H15ClN2O4/c24-22-12-8-18(26(28)29)14-21(22)23(27)25-17-6-10-19(11-7-17)30-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,25,27) |
InChI Key |
IMFCIGCQIDHDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-, the process may involve multiple steps, including the chlorination of benzamide and subsequent reactions with naphthalenyloxy and nitro groups under controlled conditions. A green, rapid, and efficient pathway for the preparation of benzamide derivatives involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of such complex benzamide derivatives often requires advanced techniques and catalysts to ensure high yield and purity. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, provides active sites for the synthesis and allows for a reusable and eco-friendly process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted benzamides, while reduction may produce amine-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
Recent studies have highlighted the significance of benzamide derivatives in the management of type 2 diabetes. Specifically, derivatives like 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- have demonstrated promising antidiabetic activity by inhibiting enzymes such as α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism, and their inhibition can lead to reduced glucose absorption and lower blood sugar levels.
- Mechanism of Action : The compound interacts with the active sites of these enzymes through various interactions including hydrogen bonding and hydrophobic interactions. Molecular docking studies have shown that the compound forms stable complexes with the target enzymes, suggesting its potential as a therapeutic agent against diabetes .
- Structure-Activity Relationship (SAR) : The presence of electron-donating and electron-withdrawing groups on the phenyl ring significantly enhances the inhibitory activity against these enzymes. For instance, compounds with methyl (CH₃) and nitro (NO₂) substituents have shown improved efficacy .
1.2 Inhibition of Kinase Activity
Another area of application for benzamide derivatives is in the inhibition of mitogen-activated protein kinase (MAPK) pathways. Compounds similar to benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- have been identified as selective inhibitors of MEK (mitogen-activated protein kinase kinase), which is involved in cell proliferation and differentiation.
- Therapeutic Implications : By inhibiting MEK, these compounds can potentially reverse transformed phenotypes in cancer cells, making them candidates for cancer therapy. They may also be useful in treating conditions like psoriasis and restenosis due to their ability to modulate cell growth and survival pathways .
Synthesis and Characterization
The synthesis of benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- typically involves several chemical reactions that incorporate various functional groups to enhance its biological activity. The synthesis can be achieved through:
- Reactions with Aromatic Amines : The compound is synthesized by reacting 2-chloro-5-nitrobenzoic acid with para-substituted anilines under appropriate conditions. This method allows for the introduction of different substituents that can modulate the compound's activity .
Case Studies
Several case studies have documented the efficacy of benzamide derivatives in clinical settings:
Mechanism of Action
The mechanism of action of Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Key Structural and Functional Differences
The compound’s structural uniqueness lies in its combination of chloro , nitro , and naphthalenyloxy groups. Below is a detailed comparison with similar benzamides documented in the evidence:
Analysis of Substituent Effects
Electron-Withdrawing Groups (EWGs): The nitro group in the target compound is a stronger EWG compared to the sulfamoyl (Compound 51) or trifluoromethoxy (Triflumuron) groups. The chloro group at position 2 is common across all compared compounds, contributing to steric hindrance and lipophilicity.
Biological Activity :
- Triflumuron’s trifluoromethoxy-carbamoyl moiety is critical for its insecticidal activity, targeting chitin synthesis in pests. In contrast, the target compound’s nitro group may confer different bioactivity, possibly in antimicrobial or anticancer contexts, though specific data are lacking .
- Compound 30198-81-3’s piperazinyl-pyridyl side chain suggests CNS or receptor-targeting applications, diverging from the target’s likely agrochemical profile .
Physical Properties :
- Melting points for analogues like Compound 51 (266–268°C) and 52 (277–279°C) suggest that sulfamoyl-triazinyl substituents increase crystallinity compared to the target’s naphthalenyloxy group, which may lower melting points due to reduced symmetry .
Biological Activity
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- (CAS: 4951-31-9) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- is . Its structure features a benzamide core with a chlorine atom and a nitro group attached to the aromatic rings. The presence of the naphthalenyloxy group is particularly significant as it may influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
Benzamide derivatives have been studied for various biological activities, including:
- Anticancer Activity : Some studies suggest that compounds similar to Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- can inhibit specific kinases involved in cancer cell proliferation. For instance, certain benzoic acid derivatives have been shown to act as selective MEK inhibitors, which play a crucial role in the MAPK signaling pathway associated with cancer progression .
- Enzyme Inhibition : Research indicates that related compounds exhibit significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. The presence of electron-donating and electron-withdrawing groups on the phenyl ring enhances their inhibitory potential .
Structure-Activity Relationship (SAR)
The biological activity of Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- can be influenced by its structural components:
- Electron-Drawing Groups : The nitro group at the 5-position on the benzamide ring is an electron-withdrawing group that can enhance the compound's reactivity and interaction with target enzymes.
- Substituent Positioning : Variations in substituent positions on the aromatic rings can significantly affect biological activity. For example, studies have shown that specific arrangements of substituents lead to enhanced enzyme inhibition and anticancer properties .
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Research reported that benzamide derivatives exhibited potent anticancer activity against various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating strong growth inhibition .
- Enzymatic Activity : A recent investigation into N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted their potential as antidiabetic agents due to their ability to inhibit α-glucosidase and α-amylase effectively. The study utilized molecular docking simulations to elucidate binding interactions at the active sites of these enzymes .
- Toxicity and ADMET Profiles : In silico assessments revealed that Benzamide derivatives generally possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. They typically adhere to Lipinski's Rule of Five, indicating good oral bioavailability and low toxicity potential .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
